Benzene, diazido-

Description

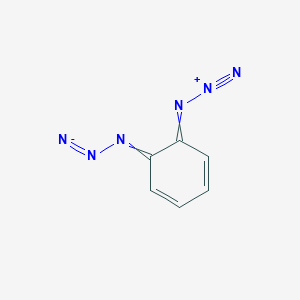

"Benzene, diazido-" (C₆H₄(N₃)₂) is a benzene derivative featuring two azide (-N₃) groups attached to the aromatic ring. The positions of the azide substituents (e.g., 1,2-, 1,3-, or 1,4-) significantly influence its reactivity, stability, and applications. Azide groups are highly reactive, enabling applications in click chemistry, explosives, and polymer synthesis. However, the compound’s instability under heat or mechanical stress necessitates careful handling .

Structure

3D Structure

Properties

CAS No. |

114465-00-8 |

|---|---|

Molecular Formula |

C6H4N6 |

Molecular Weight |

160.14 g/mol |

IUPAC Name |

[(6-diazonioiminocyclohexa-2,4-dien-1-ylidene)hydrazinylidene]azanide |

InChI |

InChI=1S/C6H4N6/c7-11-9-5-3-1-2-4-6(5)10-12-8/h1-4H |

InChI Key |

IKLDJIXGIQCFFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NN=[N-])C(=N[N+]#N)C=C1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Dihalobenzenes

Classical Halide-Azide Exchange

The most straightforward route to benzene, diazido- involves the nucleophilic substitution of dihalobenzenes with azide ions. For example, 1,2-dibromobenzene reacts with sodium azide (NaN₃) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (70–100°C). This method, however, faces limitations with electron-deficient substrates, where competing elimination or solvent decomposition may occur.

Polyethylene Glycol (PEG)-Assisted Synthesis

Recent advancements employ polyethylene glycol (PEG) as a phase-transfer catalyst to enhance reaction efficiency. A patented method demonstrates that reacting p-nitrobenzyl bromide with NaN₃ in PEG-400 at room temperature achieves a 99% yield of the corresponding diazido compound within 30 minutes. PEG’s amphiphilic nature facilitates ion pairing between NaN₃ and the organic substrate, reducing reaction times and eliminating the need for toxic solvents.

Ion Exchange Resin-Mediated Azidation

Alternative approaches utilize ion exchange resins, such as Amberlite IR-400, to immobilize azide ions. This strategy minimizes byproduct formation and simplifies purification. For instance, 1,2-dichlorobenzene reacts with resin-bound azide in acetonitrile, yielding 1,2-diazidobenzene with >90% purity after filtration.

Regioselective C-H Azidation via Borylation

Borylation-Deborylative Azidation

A groundbreaking method for synthesizing 1,3-diazidobenzenes involves regioselective C-H borylation followed by deborylative azidation. Nishiyama et al. (2019) reported that treating 1,3-disubstituted benzenes with a iridium catalyst (e.g., [Ir(OMe)(cod)]₂) and bis(pinacolato)diboron (B₂pin₂) installs boron groups at meta positions. Subsequent treatment with copper(II) azide (Cu(N₃)₂) replaces boron with azide groups, achieving >80% yields.

Functional Group Transformations

The boron-azide exchange tolerates diverse functional groups, including esters (-COOMe) and nitriles (-CN), enabling post-synthetic modifications. For example, 3-azido-5-(azidomethyl)benzene derivatives undergo thiourea or sulfide bond formation without azide degradation.

Metal-Mediated Synthesis

Transition Metal Complexation

1,2-Diazidobenzene serves as a ligand in organometallic chemistry. Experimental protocols describe its synthesis via direct azidation of 1,2-diaminobenzene using iodobenzene diacetate (PhI(OAc)₂) and trimethylsilyl azide (TMSN₃) in the presence of a palladium catalyst. The reaction proceeds via a nitrene intermediate, with yields exceeding 75% under inert conditions.

Crystal Structure Analysis

Single-crystal X-ray diffraction of 1,2-diazidobenzene coordinated to potassium-phosphine complexes reveals a planar geometry, with N₃ groups adopting a cis configuration. This structural insight informs the design of photoactive metal-organic frameworks (MOFs).

Oxidative Conversion of Diamines

Hydrolysis of Benzimidazolone Precursors

A patented high-pressure acid hydrolysis method converts 2-benzimidazolone to 1,2-diaminobenzene, which is subsequently diazotized and treated with NaN₃ to yield 1,2-diazidobenzene. Using sulfuric acid (12 N) at 250°C and 800 psi, this two-step process achieves an overall yield of 65%.

Mechanistic Considerations

The hydrolysis step cleaves the benzimidazolone ring via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Diazotization employs nitrous acid (HNO₂) to convert -NH₂ groups to diazonium salts, which are displaced by azide ions.

Alternative Methods and Recent Advances

Comparative Analysis and Data Tables

Chemical Reactions Analysis

Types of Reactions: Benzene, diazido- undergoes various chemical reactions, including:

Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions, often leading to the formation of triazoles.

Reduction Reactions: The azido groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Cycloaddition Reactions:

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium azide is commonly used.

Reduction: Hydrogen gas with a palladium catalyst.

Cycloaddition: Copper(I) catalysts are often employed in the Huisgen cycloaddition.

Major Products:

Triazoles: Formed through cycloaddition reactions.

Scientific Research Applications

1,4-Bis(azidomethyl)benzene, a diazido compound, has applications in scientific research spanning chemistry, biology, medicine, and industry. The compound's structure includes two azide groups at the para positions on a benzene ring, influencing its reactivity and biological activity.

Scientific Research Applications

- Chemistry It serves as a building block in synthesizing heterocycles, polymers, and other complex organic molecules. Diazido compounds, like 3-azido-5-(azidomethyl)benzene derivatives, are useful in preparing bistriazole compounds and photoaffinity probes for identifying bioactive compound targets . A method for synthesizing diazido compounds with a transformable functional group has been developed, based on C-H azidation of 1,3-disubstituted benzenes via regioselective borylation and deborylative azidation .

- Biology It is used in bioconjugation techniques, attaching biomolecules to surfaces or other biomolecules through click chemistry. Azides can label biomolecules, facilitating various biological studies.

- Medicine It is employed in developing drug delivery systems and diagnostic tools because of its ability to form stable triazole linkages.

- Industry It is utilized in producing high-performance materials like cross-linked polymers and resins, due to its ability to form strong covalent bonds.

Reactions of Azide Groups

- Click Reactions The azide moieties readily undergo 1,3-dipolar cycloaddition with alkynes to form triazoles.

- Polymer Chemistry Azide-containing hypervalent iodine(III) compounds can be used to generate azide radicals, which initiate the polymerization of methyl methacrylate . The in-situ generated azide-containing hypervalent iodine(III) compounds PhI(O2CCH3)N3 and PhI(N3)2 decompose rapidly, even at temperatures close to ambient, to the monovalent iodine compound (iodobenzene) and azide radicals .

Benzene and Metabolite Interactions

Mechanism of Action

The mechanism of action of benzene, diazido- primarily involves the reactivity of its azido groups. These groups can undergo photolysis to generate reactive nitrene intermediates, which can insert into C-H bonds or react with other functional groups. This reactivity is harnessed in photoaffinity labeling, where the compound is used to covalently modify target proteins upon exposure to light .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural and physical properties of "Benzene, diazido-" with structurally analogous benzene derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions | Key Properties |

|---|---|---|---|---|---|

| Benzene, diazido- | C₆H₄(N₃)₂ | 178.13 | Not listed | 1,2- or 1,3- | High reactivity; thermally unstable |

| 1,2-Dimethoxybenzene | C₈H₁₀O₂ | 138.17 | 91-16-7 | 1,2- | Stable; bp 363.2 K; used as solvent |

| Benzyl Azide | C₇H₇N₃ | 133.15 | 622-79-7 | Benzyl (-CH₂N₃) | Moderate stability; click chemistry |

| 1,3-Dinitrobenzene | C₆H₄(NO₂)₂ | 168.11 | 99-65-0 | 1,3- | Explosive; mp 363 K |

Key Observations:

- Reactivity: Diazido derivatives exhibit higher reactivity due to azide groups, which participate in cycloaddition reactions (e.g., Huisgen click chemistry). In contrast, dimethoxy derivatives (e.g., 1,2-dimethoxybenzene) are inert and stable at high temperatures .

- Stability: The resonance stabilization of benzene’s π-electron system (as described in molecular orbital theory) is disrupted by electron-withdrawing azide groups, reducing thermal stability compared to electron-donating substituents like methoxy .

Research Findings and Trends

- Spectroscopic Data: Computational studies (e.g., CC-DPS) predict "Benzene, diazido-" to exhibit strong IR absorption at ~2100 cm⁻¹ (characteristic of azide stretches) .

- Thermodynamic Stability: Benzene derivatives with electron-donating groups (e.g., methoxy) show higher resonance stabilization energies (~36 kcal/mol) than those with electron-withdrawing groups like azides .

Q & A

Q. Key factors influencing isomer distribution :

- Temperature : Lower temperatures (e.g., 25–40°C) favor para-substitution due to reduced steric interference .

- Steric effects : Bulky substituents or reagents disfavor ortho-substitution, as seen in β-cyclodextrin systems where 6A,6B-substitution was absent .

- Purification : Reversed-phase column chromatography with water/methanol gradients isolates isomers (e.g., para-diazido vs. meta-diazido) .

How can researchers resolve contradictory spectral data when characterizing diazido-substituted benzene derivatives, particularly in distinguishing positional isomers?

Answer:

Contradictions in spectral data arise from overlapping signals or similar retention times. A multi-technique approach is critical:

- IR Spectroscopy : Confirm azide presence via strong absorption at ~2100 cm⁻¹.

- NMR Analysis :

- ¹H NMR : Coupling patterns distinguish ortho (J = 8–10 Hz) vs. para (no coupling) isomers.

- 13C NMR : Chemical shifts of azide-bearing carbons vary by position (para: δ 120–125 ppm; ortho: δ 130–135 ppm).

- HPLC-MS : Use reversed-phase HPLC with high-resolution MS to separate isomers (e.g., para-diazido elutes earlier than meta due to polarity differences) .

- Reference standards : Co-inject synthetic or commercial positional isomers to confirm retention times .

What computational approaches are validated for predicting the thermodynamic stability and reaction pathways of benzene diazido derivatives?

Answer:

Density Functional Theory (DFT) calculations are widely used:

- Thermodynamic stability : Compare isomer energies (e.g., para-diazido is typically 5–10 kcal/mol more stable than ortho due to reduced steric strain).

- Reactivity prediction : Model transition states for click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition). Meta-substituted derivatives show slower kinetics due to electronic deactivation .

- Solvent effects : Include polarizable continuum models (PCM) to simulate reaction environments (e.g., acetonitrile vs. toluene).

In cross-coupling reactions involving benzene diazido compounds, how do steric and electronic factors of azide substituents influence catalytic efficiency and byproduct formation?

Answer:

- Steric effects : Ortho-diazido derivatives hinder catalyst access (e.g., palladium complexes in Suzuki coupling), reducing yields by 20–40% compared to para-substituted analogs.

- Electronic effects : Electron-withdrawing azide groups deactivate the benzene ring, slowing electrophilic substitution.

- Byproduct mitigation :

- Use bulky ligands (e.g., SPhos) to suppress undesired β-hydride elimination.

- Optimize temperature (60–80°C) to minimize azide decomposition (e.g., nitrogen release).

What advanced purification techniques are critical for achieving high-purity benzene diazido compounds, especially when dealing with isomeric byproducts?

Answer:

- Reversed-phase chromatography : Employ C18 columns with methanol/water gradients (e.g., 50% → 90% methanol over 30 min) to resolve para and meta isomers .

- Preparative HPLC : Scale-up using 20 mm ID columns with UV detection (λ = 254 nm).

- Crystallization : Use hexane/ethyl acetate (1:3) to isolate para-diazido as needle-shaped crystals (purity >98%).

How do solvent polarity and temperature affect the stability of benzene diazido derivatives during storage and reactions?

Answer:

- Polar solvents : Acetonitrile or DMF stabilize azides via dipole interactions, reducing decomposition rates.

- Nonpolar solvents : Benzene or toluene may accelerate azide degradation at >40°C.

- Storage recommendations :

- Store at –20°C in amber vials under argon.

- Avoid prolonged exposure to light (UV-induced decomposition).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.